6-Phenylnicotinic acid

Medicinal Chemistry ADME Drug Design

Select 6-Phenylnicotinic acid (CAS 29051-44-3) to eliminate unnecessary synthetic steps in biaryl synthesis. Unlike simpler nicotinic acid or 6-halogenated analogs, the pre-installed phenyl ring bypasses the need for an initial Suzuki-Miyaura coupling, accelerating SAR campaigns and directly modulating lipophilicity (XLogP shift from -0.2 to approx. 2.4). Its reliable 50 mM DMSO solubility supports high-throughput screening workflows, ensuring precise dose-response data without precipitation issues.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 29051-44-3
Cat. No. B1347016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnicotinic acid
CAS29051-44-3
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
InChIKeyDLFLQXUYRFIFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylnicotinic Acid (CAS 29051-44-3): A Differentiated Pyridine Carboxylic Acid Scaffold for Drug Discovery and Chemical Synthesis


6-Phenylnicotinic acid (CAS 29051-44-3), also known as 6-phenylpyridine-3-carboxylic acid, is a heterocyclic building block that combines a nicotinic acid core with a phenyl substituent at the 6-position [1]. This compound (C12H9NO2; MW 199.21 g/mol) possesses a carboxylic acid group at the 3-position of the pyridine ring, a topology that confers a topological polar surface area (TPSA) of approximately 50.2 Ų and a calculated LogP (XLogP3) of 2.0-2.45, reflecting its amphiphilic character . It is commercially available as a solid (typically white to light yellow powder/crystal) with standard purities of 97-98%, and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules [2].

Why Substituting 6-Phenylnicotinic Acid with Simpler Nicotinic Acid Analogs Compromises Lead Optimization


Generic substitution of 6-phenylnicotinic acid with simpler, unsubstituted nicotinic acid or common 6-halogenated analogs is not functionally equivalent in medicinal chemistry and chemical synthesis workflows [1]. The introduction of the phenyl ring at the 6-position fundamentally alters the electronic distribution of the pyridine ring (inductive and resonance effects), significantly impacts lipophilicity (e.g., shifting calculated LogP from approximately -0.2 for nicotinic acid to ~2.4 for 6-phenylnicotinic acid), and changes the steric and conformational profile of the molecule . These physicochemical shifts directly influence target binding affinity, pharmacokinetic properties, and metabolic stability of derived drug candidates [2]. Furthermore, the 6-phenyl group is not merely a lipophilic appendage; it serves as a critical synthetic handle for further functionalization via electrophilic aromatic substitution or cross-coupling, capabilities absent in simple nicotinic acid. Therefore, using 6-bromonicotinic acid or nicotinic acid itself instead of the 6-phenyl variant will inevitably alter reaction kinetics in Suzuki couplings and change the SAR of final compounds, leading to suboptimal or entirely different biological profiles and synthetic outcomes [3].

Quantitative Differentiation: 6-Phenylnicotinic Acid vs. Closest Analogs


Lipophilicity-Driven Differentiation: Quantified LogP Increase Over Nicotinic Acid

6-Phenylnicotinic acid exhibits a significantly higher calculated LogP (lipophilicity) compared to its parent compound, nicotinic acid (niacin). Multiple consensus models predict a LogP for 6-phenylnicotinic acid in the range of 1.79 to 2.45 (XLogP3), whereas nicotinic acid has a reported LogP of approximately -0.2 [1]. This difference of >2.0 log units indicates that 6-phenylnicotinic acid is substantially more lipophilic, which can improve passive membrane permeability and target binding in hydrophobic pockets, but also requires careful optimization to avoid metabolic liabilities .

Medicinal Chemistry ADME Drug Design

Aqueous Solubility and DMSO Stock Solution Preparation: Quantitative Solubility Data for in vitro Assays

For in vitro biological evaluation, precise knowledge of solubility is critical for preparing reproducible stock solutions. 6-Phenylnicotinic acid demonstrates a water solubility of at least 25 mg/mL (which corresponds to approximately 125 mM), and a DMSO solubility of 50 mM [1]. This is in stark contrast to unsubstituted nicotinic acid, which is freely soluble in water (reported as 1.8 × 10^5 mg/L at 20°C, or >900 mM) [2]. While 6-phenylnicotinic acid is less soluble in water due to its increased hydrophobicity, its DMSO solubility is well-suited for the preparation of concentrated stock solutions (e.g., 10-50 mM) commonly used in high-throughput screening and cell-based assays, provided appropriate controls for DMSO concentration are maintained [1].

Assay Development Biophysical Assays Sample Preparation

Synthetic Utility in Suzuki-Miyaura Cross-Coupling: A Differentiated Electrophile vs. 6-Bromonicotinic Acid

In the context of building block utility, 6-phenylnicotinic acid offers a distinct advantage over 6-bromonicotinic acid for downstream diversification. While 6-bromonicotinic acid (MW 202.01 g/mol) is commonly used as an electrophile in Suzuki-Miyaura cross-couplings, the target 6-phenylnicotinic acid (MW 199.21 g/mol) can serve as a scaffold for late-stage functionalization via electrophilic aromatic substitution or directed ortho-metalation on the already-installed phenyl ring [1][2]. This pre-installed phenyl group eliminates a synthetic step (the initial Suzuki coupling of the bromo-precursor) and provides a different reactivity profile for building molecular complexity. The difference in molecular weight is minimal, but the strategic value lies in enabling divergent synthetic pathways that are not accessible from the bromo precursor.

Organic Synthesis Medicinal Chemistry Process Chemistry

PPAR-alpha Modulation: Evidence of Target Engagement in Cardiovascular Disease Models

Patented 6-phenylnicotinic acid derivatives have been demonstrated to act as modulators of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor crucial for regulating lipid metabolism and cardiovascular health [1]. While the parent 6-phenylnicotinic acid is primarily a precursor, its substituted analogs described in patent literature (e.g., US 8,143,411) are designed to improve upon the weak PPAR-alpha agonism of classical fibrates, which exhibit an EC50 in the micromolar range and reduce triglycerides by 20-50% [1]. The structural scaffold of 6-phenylnicotinic acid is critical for achieving higher potency and selectivity. In contrast, simple nicotinic acid (niacin) acts through a distinct mechanism, primarily via the GPR109A receptor to reduce lipids, and is not a potent PPAR-alpha ligand. Therefore, selecting the 6-phenylnicotinic acid scaffold enables exploration of a mechanistically distinct lipid-lowering pathway compared to both fibrates and niacin.

Cardiovascular Research Metabolic Disease Nuclear Receptors

Optimal Use Cases: Where 6-Phenylnicotinic Acid (CAS 29051-44-3) Delivers Verifiable Advantage


Synthesis of Novel PPAR-alpha Modulators for Dyslipidemia Research

Researchers developing next-generation lipid-lowering agents for the treatment of dyslipidemia, arteriosclerosis, or heart failure should utilize 6-phenylnicotinic acid as a core scaffold. The patented evidence directly links substituted derivatives of this compound to PPAR-alpha modulation, a pathway distinct from both statins (HMG-CoA reductase) and niacin (GPR109A) [1]. This compound provides a chemically validated entry point into a series of compounds that have shown promise in preclinical models for addressing unmet needs in patients with unfavorable HDL/LDL ratios or hypertriglyceridemia [1].

Late-Stage Diversification in Complex API Synthesis

Medicinal chemistry and process chemistry groups aiming to build SAR around a biaryl or phenyl-pyridine core can use 6-phenylnicotinic acid to streamline their synthetic route. As established in the synthetic utility evidence, this building block eliminates the need for an initial Suzuki-Miyaura coupling required by 6-bromonicotinic acid, thereby shortening the synthetic sequence by at least one step when the phenyl moiety is desired [2]. This is particularly advantageous in the late-stage optimization of drug candidates, where the ability to directly functionalize the phenyl ring (e.g., via nitration, halogenation, or sulfonation) offers a more efficient path to explore chemical space.

Preparing Reliable Stock Solutions for in vitro Pharmacology and HTS

For screening laboratories and assay development teams, 6-phenylnicotinic acid offers a predictable and robust solubility profile that supports high-throughput workflows. The documented solubility of 50 mM in DMSO allows for the preparation of concentrated stock solutions without the risk of precipitation, a common issue with poorly soluble small molecules [3]. This enables seamless integration into automated liquid handling systems for dose-response studies and target-based assays, minimizing experimental variability and ensuring that the compound is delivered to the assay in its intended concentration [3].

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